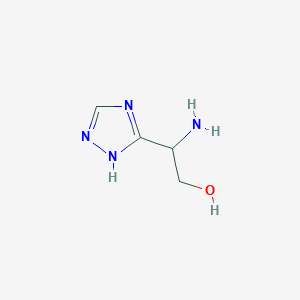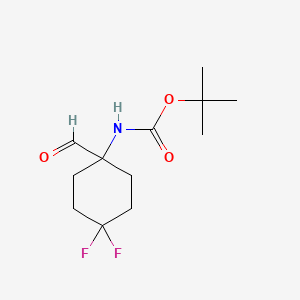
Ethyl 1-(methylamino)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethyl ester and a methylamino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Ethyl 1-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclobutane-1-carboxylate: Lacks the methylamino group, resulting in different reactivity and applications.
Methyl 1-(methylamino)cyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both an ethyl ester and a methylamino group on the cyclobutane ring.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl 1-(methylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(9-2)5-4-6-8/h9H,3-6H2,1-2H3 |
Clé InChI |
IPZPNZDLTSBDTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
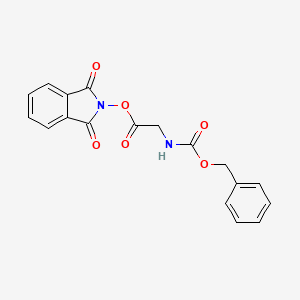
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
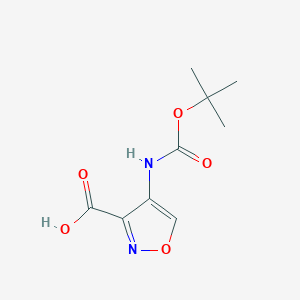
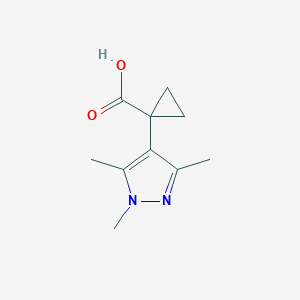
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
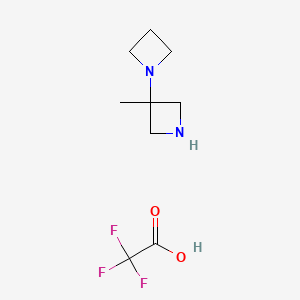
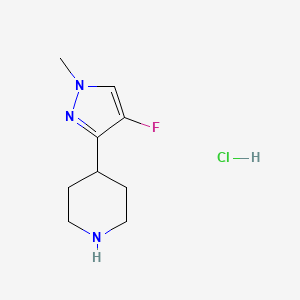
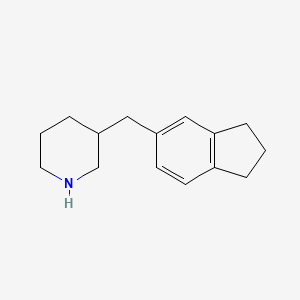
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
